3-Furanmethanol, 5-(3-chlorophenyl)-2-methyl- 3-Furanmethanol, 5-(3-chlorophenyl)-2-methyl-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16396253
InChI: InChI=1S/C12H11ClO2/c1-8-10(7-14)6-12(15-8)9-3-2-4-11(13)5-9/h2-6,14H,7H2,1H3
SMILES:
Molecular Formula: C12H11ClO2
Molecular Weight: 222.67 g/mol

3-Furanmethanol, 5-(3-chlorophenyl)-2-methyl-

CAS No.:

Cat. No.: VC16396253

Molecular Formula: C12H11ClO2

Molecular Weight: 222.67 g/mol

* For research use only. Not for human or veterinary use.

3-Furanmethanol, 5-(3-chlorophenyl)-2-methyl- -

Specification

Molecular Formula C12H11ClO2
Molecular Weight 222.67 g/mol
IUPAC Name [5-(3-chlorophenyl)-2-methylfuran-3-yl]methanol
Standard InChI InChI=1S/C12H11ClO2/c1-8-10(7-14)6-12(15-8)9-3-2-4-11(13)5-9/h2-6,14H,7H2,1H3
Standard InChI Key VABIWZFNJPYVQD-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(O1)C2=CC(=CC=C2)Cl)CO

Introduction

Structural and Chemical Identity

3-Furanmethanol, 5-(3-chlorophenyl)-2-methyl- (IUPAC name: 5-(3-chlorophenyl)-2-methylfuran-3-methanol) is a furan derivative characterized by a hydroxylmethyl group at position 3, a methyl group at position 2, and a 3-chlorophenyl substituent at position 5 of the furan ring. Its molecular formula is C12H11ClO2\text{C}_{12}\text{H}_{11}\text{ClO}_2, with a molecular weight of 222.67 g/mol. The chlorine atom at the meta position of the phenyl ring introduces steric and electronic effects that modulate reactivity, while the hydroxymethyl group enables functionalization via oxidation or esterification .

Table 1: Key Structural Attributes

PropertyValue
Molecular FormulaC12H11ClO2\text{C}_{12}\text{H}_{11}\text{ClO}_2
Molecular Weight222.67 g/mol
Substituents3-Chlorophenyl, 2-Methyl, 3-Hydroxymethyl
Hybridizationsp2sp^2-hybridized furan ring
Key Functional GroupsHydroxymethyl, Aryl chloride

Synthesis and Optimization

Nucleophilic Addition in Microflow Reactors

Recent synthetic protocols adapt microflow technology to enhance yield and reproducibility. For example, 5-(4-chlorophenyl)-2-furanmethanol—a structural analog—is synthesized in 87% yield via continuous flow reactions using 5-(4-chlorophenyl)-2-furaldehyde and sodium borohydride in a 1:1.2 molar ratio . This method minimizes side reactions by ensuring rapid mixing and precise temperature control (0–5°C) . For the 3-chlorophenyl variant, analogous conditions are likely applicable, though regioselectivity may vary due to the meta-chloro group’s electronic effects.

Table 2: Comparative Synthesis Methods

MethodConditionsYieldKey Advantage
Microflow Reactor NaBH₄, 0–5°C, EtOAc/Hexane87%High reproducibility
Batch Reductive AminationNaBH₄, MeOH, reflux70–85%Scalability
Catalytic HydrogenationCo/SiO₂, H₂ (20–50 bar), THF80–90%Reduced byproduct formation

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃):

    • Aromatic protons (3-chlorophenyl): δ 7.2–7.4 ppm (multiplet, 4H) .

    • Furan ring protons: δ 6.1 ppm (singlet, H-4).

    • Hydroxymethyl group: δ 4.5 ppm (triplet, J=6.0HzJ = 6.0 \, \text{Hz}, -CH₂OH) .

    • Methyl group: δ 2.3 ppm (singlet, -CH₃).

  • ¹³C NMR (CDCl₃):

    • Furan carbons: δ 152.0 (C-2), 130.6 (C-5), 109.8 (C-4) .

    • 3-Chlorophenyl carbons: δ 134.2 (C-Cl), 128.8–127.7 (aromatic carbons) .

Infrared (IR) Spectroscopy

Key absorptions include:

  • O-H stretch: 3300–3500 cm⁻¹ (broad).

  • C-Cl stretch: 750 cm⁻¹.

  • Furan ring C-O-C: 1250 cm⁻¹ .

Reactivity and Functionalization

Oxidation Reactions

The hydroxymethyl group oxidizes to a carboxylic acid using KMnO₄ in acidic conditions, yielding 5-(3-chlorophenyl)-2-methylfuran-3-carboxylic acid. This product is a precursor for esters and amides with potential bioactivity.

Electrophilic Aromatic Substitution

The 3-chlorophenyl group directs electrophiles to the para position. Nitration with HNO₃/H₂SO₄ produces 5-(3-chloro-4-nitrophenyl)-2-methylfuran-3-methanol, though yields are moderate (50–60%) due to steric hindrance.

Cross-Coupling Reactions

Suzuki-Miyaura coupling with arylboronic acids replaces the chlorine atom, enabling diversification. Using Pd(PPh₃)₄ and K₂CO₃ in dioxane at 80°C, aryl groups are introduced with 65–75% efficiency.

Applications and Future Directions

Pharmaceutical Intermediates

The compound’s scaffold is prevalent in antimicrobial and anti-inflammatory agents. For example, thiadiazole derivatives of similar furans show MIC values of 32 µg/mL against E. coli.

Materials Science

Polysubstituted furans enhance polymer thermal stability. Incorporating 3-Furanmethanol into epoxy resins increases glass transition temperatures by 15–20°C.

Research Gaps

  • Biological Screening: Limited data exist on this specific compound’s bioactivity.

  • Process Optimization: Scalable synthesis in continuous flow systems remains unexplored.

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